![molecular formula C21H31NO2S2 B14740370 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid CAS No. 3381-15-5](/img/structure/B14740370.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is a chemical compound that features a benzothiazole ring attached to a tetradecanoic acid chain via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid typically involves the reaction of 2-mercaptobenzothiazole with tetradecanoic acid or its derivatives. One common method is the condensation reaction between 2-mercaptobenzothiazole and tetradecanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives.
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]acetic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]butanoic acid
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts specific physical and chemical properties. This long chain can influence the compound’s solubility, stability, and interactions with biological membranes, making it distinct from other benzothiazole derivatives with shorter chains.
Properties
CAS No. |
3381-15-5 |
|---|---|
Molecular Formula |
C21H31NO2S2 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-16-19(20(23)24)26-21-22-17-14-12-13-15-18(17)25-21/h12-15,19H,2-11,16H2,1H3,(H,23,24) |
InChI Key |
GZHZKSMBGDYARE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

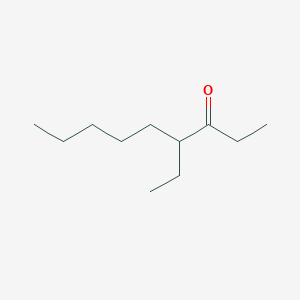
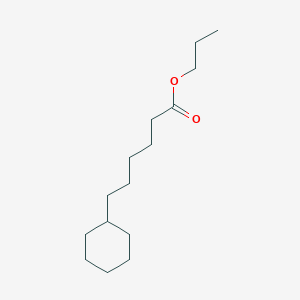

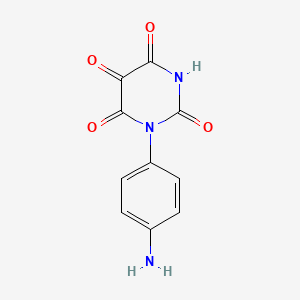
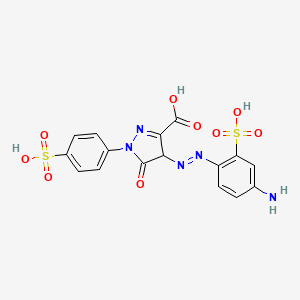
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

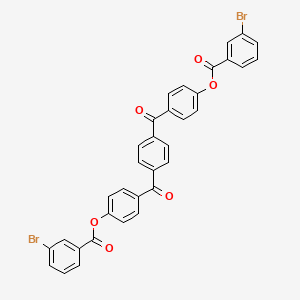

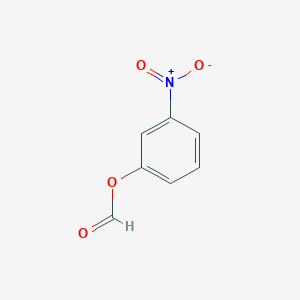

![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
